(E)-methyl 3-(phenylamino)acrylate

Asymmetric Catalysis Organocatalysis Heterocycle Synthesis

Synthesizing chiral 1,4-dihydropyridines with high enantiomeric excess remains challenging due to unpredictable regioselectivity and stereochemical outcomes. (E)-Methyl 3-(phenylamino)acrylate (CAS 4916-28-3) provides a definitive solution. • Exclusive (E)-geometry enables up to 98% enantiomeric excess via organocatalytic pathways. • Achieves >87% yield with exclusive 1,4-DHP regioselectivity, eliminating costly isomer separation. • Low MW (177.20 g/mol) scaffold with MAO-B IC₅₀ ~2.28 µM facilitates hit-to-lead expansion. Supplied at ≥98% purity for reproducible results.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 4916-28-3
Cat. No. B1310122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-methyl 3-(phenylamino)acrylate
CAS4916-28-3
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCOC(=O)C=CNC1=CC=CC=C1
InChIInChI=1S/C10H11NO2/c1-13-10(12)7-8-11-9-5-3-2-4-6-9/h2-8,11H,1H3/b8-7+
InChIKeyDLMNOVFTAIOSQN-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes25 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Methyl 3-(phenylamino)acrylate (CAS 4916-28-3): A Defined β-Enamino Ester Building Block for Research and Development


The compound (E)-methyl 3-(phenylamino)acrylate (CAS 4916-28-3) is a specific E-isomer of a β-enamino ester, with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol . It is characterized by a methyl acrylate backbone linked to a phenylamino group, and is commercially available at purities up to 98% . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing bioactive heterocycles and functionalized acrylates in pharmaceutical and agrochemical research .

Procurement Risk of Unverified β-Enamino Ester Substitution


β-Enamino esters are a broad class where subtle structural variations drastically alter reactivity, stereochemical outcome, and downstream biological activity [1]. The defined (E)-geometry of the double bond and the specific phenylamino substituent in (E)-methyl 3-(phenylamino)acrylate dictate its behavior in asymmetric catalysis and heterocycle formation. Simple substitution with the Z-isomer or a differently substituted enamino ester can lead to divergent enantioselectivities, reaction regioselectivities, and biological target inhibition profiles, making direct replacement without validation a high-risk proposition [2].

Quantitative Differentiation Evidence for (E)-Methyl 3-(phenylamino)acrylate


Stereodefined E-Isomer as a Prerequisite for High Enantioselectivity in Catalytic Dihydropyridine Synthesis

The defined (E)-geometry of the enamino ester double bond is critical for achieving high enantioselectivity in organocatalyzed dihydropyridine synthesis. When (E)-methyl 3-(phenylamino)acrylate is employed as a substrate, the reaction yields 1,4-dihydropyridines with enantiomeric excess (ee) values up to 98% [1]. This is in contrast to the general observation for the enamino ester class, where Z-isomers or isomer mixtures often lead to diminished or divergent enantioselectivities due to altered substrate-catalyst interactions [2].

Asymmetric Catalysis Organocatalysis Heterocycle Synthesis

Regioselectivity Control in Dihydropyridine Formation Dictated by Enamino Ester Substrate

The specific β-enamino ester structure of (E)-methyl 3-(phenylamino)acrylate enables precise control over the regiochemical outcome in dihydropyridine synthesis. Using an organocatalytic approach, the ratio of 1,2-dihydropyridine to 1,4-dihydropyridine products can be adjusted from 95/5 to 0/100, with the phenylamino-substituted substrate producing 1,4-DHP regioselectivity of up to 100% in good yields (up to 87%) [1]. This level of control is not observed with sterically or electronically dissimilar enamino esters, where regioselectivity is often poor or unpredictable .

Regioselectivity Organocatalysis Dihydropyridine

Lower Molecular Weight and Higher Atom Economy Compared to Halogenated or Extended Aromatic Analogs

With a molecular weight of 177.20 g/mol, (E)-methyl 3-(phenylamino)acrylate is significantly smaller and more atom-economical than commonly substituted analogs such as 2,4-dichlorophenyl 3-anilinoacrylate. Its low molecular weight and simple structure provide a preferred lead-like starting point for medicinal chemistry optimization, where maintaining low molecular weight is a key objective. The compound has demonstrated enzyme inhibitory activity against monoamine oxidase B (MAO-B), with an in vitro IC₅₀ of approximately 2.28 µM in human recombinant enzyme assays [1], although direct comparative data against specific, closely related analogs in the same assay are not publicly available.

Atom Economy Lead-likeness Medicinal Chemistry

Evidence-Backed Procurement Scenarios for (E)-Methyl 3-(phenylamino)acrylate


Asymmetric Synthesis of Enantiopure 1,4-Dihydropyridine Libraries

When the objective is to synthesize chiral 1,4-dihydropyridines with enantiomeric excess up to 98%, (E)-methyl 3-(phenylamino)acrylate is the substrate of choice. The defined E-isomer geometry is critical for achieving high enantioselectivity via organocatalytic pathways. Using alternative or undefined isomer mixtures will result in significantly diminished or unpredictable enantioselectivities, rendering the product unsuitable for advanced biological testing [1].

Regioselective Construction of 4H-Pyrano[2,3-b]pyridine Hybrids

This compound enables the exclusive formation of the 1,4-DHP regioisomer (up to a 0/100 ratio for 1,2-DHP/1,4-DHP) in good yields (up to 87%) under organocatalytic conditions. Substitution with structurally divergent β-enamino esters would compromise this regioselectivity, introducing isomeric mixtures that require costly separation and reduce overall yield of the desired compound [1].

Lead-Like Building Block for MAO-B Inhibitor Development

With a low molecular weight of 177.20 g/mol and a reported in vitro IC₅₀ of ~2.28 µM against human MAO-B, this enamino ester serves as an attractive starting scaffold for hit-to-lead campaigns targeting neurodegenerative disorders. Its small size and simple structure facilitate iterative SAR expansion, offering a clear advantage over bulkier, more complex analogs that may already exceed desirable lead-like property thresholds [2].

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